3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 957500-07-1
VCID: VC2434999
InChI: InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
SMILES: CN1C(=CC(=N1)C2CC2)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

CAS No.: 957500-07-1

Cat. No.: VC2434999

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid - 957500-07-1

Specification

CAS No. 957500-07-1
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 5-cyclopropyl-2-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
Standard InChI Key WAVQQDWWBUEGMB-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2CC2)C(=O)O
Canonical SMILES CN1C(=CC(=N1)C2CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by its pyrazole-based structure with specific functional groups. This compound features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, a methyl group attached to the nitrogen at position 1, a cyclopropyl group at position 3, and a carboxylic acid moiety at position 5. The molecular formula of this compound is C8H10N2O2, with a molecular weight of 166.18 g/mol.

The compound's structure can be identified through several standard chemical identifiers. The IUPAC name for this compound is 5-cyclopropyl-2-methylpyrazole-3-carboxylic acid, while its CAS registry number is 957500-07-1. For computational chemistry and database purposes, the compound is represented by the InChI notation: InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12). The corresponding InChI key is WAVQQDWWBUEGMB-UHFFFAOYSA-N, and its canonical SMILES notation is CN1C(=CC(=N1)C2CC2)C(=O)O.

Key Structural Elements

The structural composition of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid includes several key components that define its chemical behavior and biological activity. The cyclopropyl group represents a distinctive three-membered ring structure that contributes significantly to the compound's binding affinity to biological targets. This strained cyclic structure provides unique spatial orientation and electronic properties that influence molecular interactions.

The carboxylic acid functional group (-COOH) at position 5 of the pyrazole ring serves as a key site for hydrogen bonding and ionic interactions in biological systems. This acidic moiety can participate in salt formation, esterification, and other carboxylic acid reactions, expanding the compound's chemical versatility. The pyrazole heterocycle itself contributes aromatic character and specific electronic distribution that influences reactivity patterns and binding capabilities to various molecular targets.

Synthesis and Preparation Methods

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves a series of controlled chemical reactions to construct the heterocyclic scaffold with the appropriate substitution pattern. Research indicates several viable synthetic routes, with the most common approach involving the cyclization of suitable precursors under specific reaction conditions.

Laboratory Synthesis

A prominent synthetic pathway begins with the reaction between cyclopropyl hydrazine and ethyl acetoacetate. This initial reaction generates an intermediate that subsequently undergoes cyclization to form the pyrazole ring structure. The resulting compound is then subjected to oxidation processes to establish the carboxylic acid functionality at the desired position. This multi-step process requires careful control of reaction parameters including temperature, solvent systems, catalyst selection, and reaction time to optimize yield and purity.

The cyclization step is particularly critical as it establishes the heterocyclic core structure. Reaction conditions must be carefully monitored to ensure regioselective formation of the desired pyrazole isomer, as multiple cyclization patterns are theoretically possible. Purification techniques such as recrystallization, column chromatography, or preparative HPLC may be necessary to isolate the target compound with high purity.

Industrial Production Considerations

For larger-scale production, the synthetic approach is typically modified to enhance efficiency and scalability. Industrial production methods maintain similar reaction chemistry but implement engineering solutions to address challenges related to heat transfer, mixing, and process safety. Continuous flow reactors represent a modern approach to producing this compound at scale, offering advantages in reaction control and consistency compared to traditional batch processes.

The industrial synthesis also places greater emphasis on optimizing yield and purity through precise control of reaction parameters including temperature, pressure, and pH. Raw material selection becomes more critical at industrial scale, with considerations for cost, availability, and handling safety. Automated systems for reaction monitoring and control help maintain consistent product quality while minimizing human intervention and associated variability.

Chemical Reactivity Profile

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits diverse chemical reactivity, primarily influenced by its functional groups and heterocyclic structure. Understanding these reaction pathways is essential for developing synthetic methodologies and potential applications.

Primary Reaction Types

The compound participates in several major reaction categories that define its chemical behavior. Oxidation reactions primarily involve the carboxylic acid group, which can be transformed to create various derivatives including acid anhydrides, esters, and amides. These oxidative transformations can be achieved using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under appropriate conditions.

Reduction reactions represent another significant reaction pathway, where the carboxylic acid moiety can be reduced to form alcohols or other reduced forms using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The pyrazole ring also serves as a site for substitution reactions, where hydrogen atoms can be replaced by various functional groups. These substitution processes typically employ reagents such as halogens or organometallic compounds to introduce new functionality at specific positions on the heterocyclic ring.

Reaction Products and Derivatives

The chemical transformations of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid generate a range of products depending on reaction conditions and reagents employed. Oxidation processes may yield carboxylate salts when conducted in basic conditions, while esterification with alcohols produces the corresponding esters. Reduction of the carboxylic acid group can lead to primary alcohols, which can themselves serve as intermediates for further functionalization.

Substitution reactions on the pyrazole ring introduce various functional groups, creating a diverse array of derivatives with modified properties. These structural modifications can significantly alter the compound's physical properties, chemical reactivity, and biological activity, making this a valuable approach for developing structure-activity relationships in research settings.

Comparative Analysis with Related Compounds

Structure-Activity Relationship Analysis

The table below presents a comparative analysis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid with structurally similar compounds, emphasizing differences in structural features and corresponding biological activities:

Compound NameKey Structural FeaturesBiological Activity ProfileRelative Potency
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acidCyclopropyl group; carboxylic acid; methyl on N-1Anti-inflammatory; antimicrobial; enzyme inhibitionReference standard
5-Methyl-2H-pyrazole-3-carboxylic acidMethyl substitution; carboxylic acid; different ring substitution patternLimited anti-inflammatory effects; minimal antimicrobial activityLower than reference
3-Cyclopropyl-1-ethylpyrazoleEthyl substitution (vs. methyl); cyclopropyl group; no carboxylic acidLower enzyme inhibition; reduced anti-inflammatory propertiesSignificantly lower

This comparative analysis demonstrates the critical importance of both the cyclopropyl group and the carboxylic acid moiety in conferring the biological activities observed with 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. The absence or modification of either of these groups substantially reduces biological activity, particularly in anti-inflammatory and enzyme inhibition contexts.

Unique Structural Contributions

The cyclopropyl group represents a particular point of distinction for this compound, imparting unique spatial and electronic properties that enhance binding to biological targets. This three-membered ring creates a specific geometry that appears to fit optimally within binding pockets of relevant enzymes and receptors, explaining the enhanced potency compared to derivatives lacking this feature.

Similarly, the carboxylic acid functionality serves as a critical pharmacophore element, participating in hydrogen bonding networks and ionic interactions with target proteins. These interactions stabilize the binding of the compound to its biological targets, contributing significantly to observed activity profiles. The N-methyl group also appears to provide optimal electronic distribution across the pyrazole ring, as evidenced by the reduced activity observed when replaced with an ethyl group.

Mechanism of Action

The biological activities of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid derive from specific molecular interactions with biological targets. Understanding these mechanisms provides insight into the compound's therapeutic potential and guides further development efforts.

Molecular Binding Interactions

At the molecular level, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid interacts with specific enzymes and receptors through a combination of binding forces. The cyclopropyl group contributes to binding affinity through both steric complementarity with target binding pockets and hydrophobic interactions. The carboxylic acid moiety establishes hydrogen bonding and ionic interactions with polar and charged amino acid residues in target proteins.

Downstream Signaling Effects

Following binding to target molecules, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid modulates various cellular pathways that explain its observed biological effects. In inflammatory contexts, the compound appears to inhibit signaling cascades that lead to pro-inflammatory cytokine production, particularly TNF-α. This inhibition likely occurs at specific points in signaling pathways, possibly involving transcription factors that regulate cytokine gene expression.

For antimicrobial activity, the compound may interfere with essential metabolic processes in bacterial and fungal cells, leading to growth inhibition or cell death. The specific targets could include enzymes involved in cell wall synthesis, DNA replication, or energy metabolism, though precise mechanisms require further elucidation. The enzyme inhibition properties, particularly in pain-related pathways, suggest interaction with enzymes such as cyclooxygenases or specific proteases involved in nociceptive signaling.

Research Applications and Future Directions

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has significant research applications across multiple disciplines and presents opportunities for future investigation and development.

Current Research Applications

In chemistry research, this compound serves as a valuable building block for synthesizing more complex molecules, particularly those with potential biological activity. Its defined structure and reactivity make it a useful starting point for creating chemical libraries for drug discovery efforts. The compound also functions as a model system for studying cyclopropyl-containing heterocycles, providing insights into reaction mechanisms and structure-property relationships.

In biological research, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is investigated for its interactions with specific biological targets, helping to elucidate structure-activity relationships and binding mechanisms. These studies contribute to understanding fundamental aspects of enzyme-inhibitor interactions and receptor binding dynamics. The compound's documented biological activities make it useful for investigating specific cellular pathways involved in inflammation and microbial growth.

Future Research Directions

Several promising research directions emerge from current understanding of this compound. Structure optimization studies could develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties, potentially leading to improved therapeutic candidates. Combination studies examining synergistic effects with established drugs could identify novel therapeutic approaches, particularly for inflammatory conditions or infectious diseases.

Expanded antimicrobial profiling against a wider range of pathogens, including drug-resistant strains, would better define the compound's potential in addressing antimicrobial resistance challenges. More detailed mechanistic studies using advanced techniques such as X-ray crystallography or computational modeling could precisely map binding interactions with target proteins, guiding rational design efforts. Exploration of novel formulations or delivery systems might address any pharmacokinetic limitations and optimize in vivo performance for potential therapeutic applications.

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